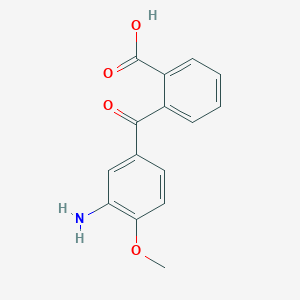![molecular formula C18H12N2O3S B14639755 5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1H-1-benzothiophene-1,1-dione CAS No. 51955-88-5](/img/structure/B14639755.png)
5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1H-1-benzothiophene-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1H-1-benzothiophene-1,1-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiophene core linked to a hydrazinyl group and a naphthalene moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
The synthesis of 5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1H-1-benzothiophene-1,1-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxy-1-naphthaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 1,1-dione derivatives of benzothiophene under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1H-1-benzothiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiophene or naphthalene rings are replaced by other groups under appropriate conditions.
Condensation: The hydrazinyl group allows for condensation reactions with various carbonyl compounds, forming new hydrazone derivatives.
Applications De Recherche Scientifique
5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1H-1-benzothiophene-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s properties are being investigated for use in materials science, including the development of novel polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1H-1-benzothiophene-1,1-dione involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes.
Comparaison Avec Des Composés Similaires
5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1H-1-benzothiophene-1,1-dione can be compared with similar compounds such as:
5-[(2Z)-2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1H-pyrazole-4-carboxylic acid: This compound shares a similar hydrazinyl-naphthalene structure but differs in the core heterocycle.
5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]naphtho[1,2-d][1,3]oxazol-2(1H)-one:
5-[(2Z)-2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-2H-1,2,3-triazole-4-carboxamide: This compound features a triazole ring, providing unique reactivity and biological activity compared to the benzothiophene derivative.
Propriétés
Numéro CAS |
51955-88-5 |
|---|---|
Formule moléculaire |
C18H12N2O3S |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
1-[(1,1-dioxo-1-benzothiophen-5-yl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H12N2O3S/c21-16-7-5-12-3-1-2-4-15(12)18(16)20-19-14-6-8-17-13(11-14)9-10-24(17,22)23/h1-11,21H |
Clé InChI |
KPJGIYGIFISGDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=C(C=C3)S(=O)(=O)C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


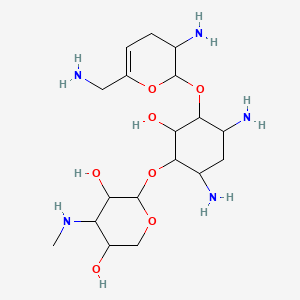
![4H-Pyran-4-one, tetrahydro-2,2-dimethyl-5-[(2-oxocyclohexyl)methyl]-](/img/structure/B14639692.png)
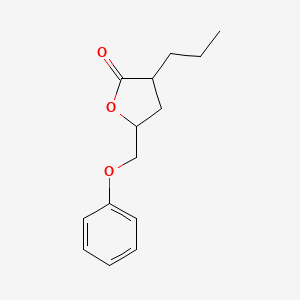
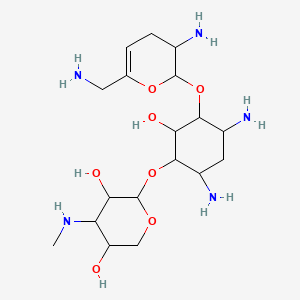
![N,N-Dimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14639707.png)
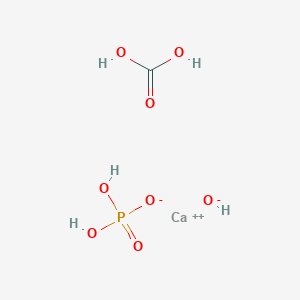
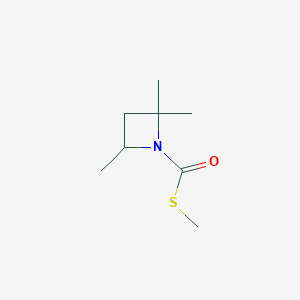
![Thiophene, 2,5-bis(4'-hexyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14639729.png)
![3-[Bis(methylsulfanyl)methylidene]cholestane](/img/structure/B14639733.png)
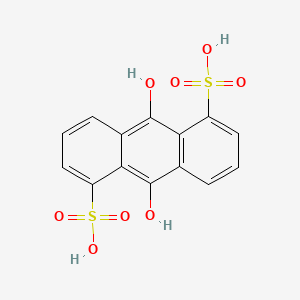
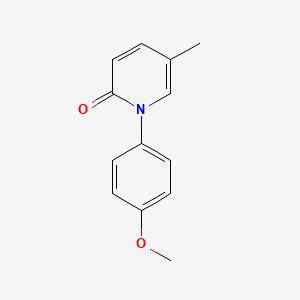

![4-[(E)-{4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14639770.png)
